molecular formula C21H18O4 B6411748 4-(3-Benzyloxyphenyl)-3-methoxybenzoic acid, 95% CAS No. 1262006-84-7

4-(3-Benzyloxyphenyl)-3-methoxybenzoic acid, 95%

Cat. No. B6411748
CAS RN: 1262006-84-7
M. Wt: 334.4 g/mol
InChI Key: JQUGSIDHUFURKV-UHFFFAOYSA-N
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Description

4-(3-Benzyloxyphenyl)-3-methoxybenzoic acid, also known as 3-methoxy-4-(3-benzyloxy-phenyl) benzoic acid, is a compound that is widely used in organic synthesis, as a starting material for the preparation of more complex compounds, and as a reagent for the synthesis of various compounds. It is a benzyloxy-substituted phenyl ester of benzoic acid and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 4-(3-Benzyloxyphenyl)-3-methoxybenzoic acid, 95%(3-benzyloxy-phenyl) benzoic acid is not fully understood. However, it is believed that the compound acts as a catalyst in organic reactions, such as the Knoevenagel condensation. In this reaction, the compound acts as a proton donor, providing a proton to the reactant molecules, which then undergo a reaction to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Benzyloxyphenyl)-3-methoxybenzoic acid, 95%(3-benzyloxy-phenyl) benzoic acid are not well-understood. However, it is believed that the compound may have an effect on the metabolism of certain compounds, as it has been used as a catalyst in organic reactions. It is also possible that the compound may have an effect on the absorption and distribution of other compounds in the body.

Advantages and Limitations for Lab Experiments

4-(3-Benzyloxyphenyl)-3-methoxybenzoic acid, 95%(3-benzyloxy-phenyl) benzoic acid has several advantages and limitations when used in laboratory experiments. One of the advantages of this compound is that it is relatively stable and can be stored at room temperature. It is also relatively inexpensive, making it a cost-effective reagent for use in organic synthesis. However, the compound is also highly flammable and should be handled with caution. In addition, the compound can react with other compounds, and should be used with caution when working with other reagents.

Future Directions

The potential future directions for 4-(3-Benzyloxyphenyl)-3-methoxybenzoic acid, 95%(3-benzyloxy-phenyl) benzoic acid are numerous. One potential direction is the further exploration of its potential applications in organic synthesis. The compound could be further studied to determine its effectiveness as a catalyst in various reactions, as well as its potential effects on the metabolism and absorption of other compounds. In addition, the compound could be explored for its potential use in the synthesis of pharmaceuticals, agrochemicals, and dyes. Finally, further research could be conducted to determine the biochemical and physiological effects of the compound, as well as its potential side effects.

Synthesis Methods

4-(3-Benzyloxyphenyl)-3-methoxybenzoic acid, 95%(3-benzyloxy-phenyl) benzoic acid can be synthesized by reacting 3-methoxybenzoic acid with benzyl bromide in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in an inert atmosphere and at a temperature of around 100°C. The reaction is usually complete within a few hours.

Scientific Research Applications

4-(3-Benzyloxyphenyl)-3-methoxybenzoic acid, 95%(3-benzyloxy-phenyl) benzoic acid has been used in a wide range of scientific research applications. It has been used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in the synthesis of a variety of compounds, including heterocyclic compounds, organometallic compounds, and polymers. In addition, it has been used as a catalyst in organic reactions, such as the Knoevenagel condensation.

properties

IUPAC Name

3-methoxy-4-(3-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-24-20-13-17(21(22)23)10-11-19(20)16-8-5-9-18(12-16)25-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUGSIDHUFURKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692228
Record name 3'-(Benzyloxy)-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Benzyloxyphenyl)-3-methoxybenzoic acid

CAS RN

1262006-84-7
Record name 3'-(Benzyloxy)-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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